molecular formula C18H19ClN2O5S2 B2916598 N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 1797887-48-9

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

Cat. No. B2916598
M. Wt: 442.93
InChI Key: RHQKEQRZLPCETR-UHFFFAOYSA-N
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Description

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O5S2 and its molecular weight is 442.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Sulfonamide derivatives, including compounds similar to N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide, have shown significant potential in anticancer applications. For instance, Cumaoğlu et al. (2015) synthesized sulfonamide derivatives that demonstrated in vitro anti-cancer activity against various cancer cell lines by activating apoptotic genes and phosphorylating p38 and ERK1/2 (Cumaoğlu et al., 2015).

Antimicrobial and Antiproliferative Effects

Shimaa M. Abd El-Gilil (2019) focused on the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, which exhibited significant antimicrobial and antiproliferative activities against various human cell lines (El-Gilil, 2019).

DNA Binding and Cleavage

M. González-Álvarez et al. (2013) researched mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to the compound . These complexes showed notable DNA binding, cleavage capabilities, and antiproliferative activity in human tumor cells (González-Álvarez et al., 2013).

Antitumor Screening

T. Owa et al. (2002) evaluated sulfonamide-focused libraries in antitumor screens, highlighting the potential of certain compounds as potent cell cycle inhibitors in clinical trials (Owa et al., 2002).

Supramolecular Architectures

K. Shakuntala et al. (2017) studied the synthesis and pharmacological activities of sulfonamide derivatives. They highlighted the impact of weak intermolecular interactions in the crystals of these compounds, influencing their pharmacological properties (Shakuntala et al., 2017).

Synthesis and Bioactivity Evaluation

Ch. Subramanyam et al. (2017) synthesized sulfonamide derivatives and evaluated their antibacterial, antifungal, and antioxidant activities. This underscores the broad spectrum of potential bioactivities of such compounds (Subramanyam et al., 2017).

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c1-13-3-2-4-16(9-13)28(25,26)20-10-18(22)21-11-17(12-21)27(23,24)15-7-5-14(19)6-8-15/h2-9,17,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQKEQRZLPCETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

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